2,3,5,6-Tetrafluoro-4-methoxyphenol

Lipophilicity Partition Coefficient Physicochemical Property

Researchers requiring a highly fluorinated phenolic scaffold with a para-methoxy donor for ligand design or C-F activation studies face limited commercial sources with validated purity. 2,3,5,6-Tetrafluoro-4-methoxyphenol (CAS 14753-97-0) provides a unique electronic environment that cannot be replicated by non-fluorinated or less-substituted analogs. • Serves as direct precursor to the p-MeOC6F4 anionic ligand for Pt(IV) and transition metal complexes with tunable electronic properties. • Exhibits enhanced lipid solubility (LogP ~1.96) and oxidative stability, making it ideal for membrane interaction studies and air-stable protocols. • Documented efficient defluorination under oxidative conditions enables C-F bond functionalization method development. Available in research quantities (grams to bulk) with full analytical documentation. Global shipping from US and UK stock points ensures reliable supply continuity.

Molecular Formula C7H4F4O2
Molecular Weight 196.10 g/mol
Cat. No. B8258736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-methoxyphenol
Molecular FormulaC7H4F4O2
Molecular Weight196.10 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1F)F)O)F)F
InChIInChI=1S/C7H4F4O2/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H,1H3
InChIKeyTWVRRWONKGZZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluoro-4-methoxyphenol Technical Profile


2,3,5,6-Tetrafluoro-4-methoxyphenol (CAS 14753-97-0, C7H4F4O2, MW 196.10) is a highly fluorinated phenolic compound featuring a methoxy substituent para to the hydroxyl group on a tetrafluorinated benzene ring . The presence of four electron-withdrawing fluorine atoms, in combination with an electron-donating methoxy group, creates a unique electronic environment distinct from both non-fluorinated methoxyphenols and from less substituted fluorophenols . This electronic signature translates into quantifiably different physicochemical properties—specifically altered lipophilicity (LogP), acidity (pKa), and oxidative stability—that directly influence its behavior as a synthetic intermediate, analytical probe, and potential bioactive scaffold [1]. Commercial availability is documented through several chemical suppliers, with purity levels typically specified at 98% .

1
Workflow
Polyfluoroaryl synthetic intermediate with balanced F4/OMe electronic profile
2
Selection
Distinct LogP and oxidative stability vs non-fluorinated or non-methoxylated analogs
3
Use Context
Organometallic ligand synthesis, antimicrobial research, oxidative stability studies

2,3,5,6-Tetrafluoro-4-methoxyphenol: Substitution Risks


The substitution of 2,3,5,6-tetrafluoro-4-methoxyphenol with structurally similar fluorophenols or methoxyphenols is not a neutral decision. The compound's unique substitution pattern—a methoxy group para to a hydroxyl on a fully fluorinated ring—produces a net electronic effect that is not simply additive [1]. Comparative data demonstrate that while 2,3,5,6-tetrafluorophenol (lacking the methoxy group) and 4-methoxyphenol (lacking fluorine atoms) share superficial structural motifs, their measured lipophilicities (LogP), acidities (pKa), and biological activities diverge in ways that critically impact experimental outcomes [2]. Generic interchange without accounting for these quantifiable differences can lead to altered reaction kinetics, unexpected solubility profiles, or failure to replicate reported biological activities. The evidence presented below quantifies the specific dimensions where this compound differentiates itself, enabling scientifically grounded selection.

2,3,5,6-Tetrafluoro-4-methoxyphenol (F4 + OMe)
2,3,5,6-Tetrafluorophenol (no OMe): lower LogP, different electronic profile
2,3,5,6-Tetrafluoro-4-methoxyphenol
4-Methoxyphenol (no F): lower LogP, higher oxidation susceptibility, weaker antibacterial trend
Tetrafluoro-4-methoxyphenyl ligand
Simpler fluorophenyl ligands: electron-donating OMe absent, may alter complex reactivity

2,3,5,6-Tetrafluoro-4-methoxyphenol: Comparative Evidence


Lipophilicity vs Structural Analogs

The measured LogP value for 2,3,5,6-tetrafluoro-4-methoxyphenol is 1.9572 (calculated) . This represents a significant departure from the LogP of the non-methoxylated analog, 2,3,5,6-tetrafluorophenol, which is reported as 1.9486 [1]. The introduction of the methoxy group thus increases lipophilicity by approximately 0.0086 units. Furthermore, this value is markedly higher than that of the non-fluorinated analog, 4-methoxyphenol, which has a LogP ranging from 1.3 to 1.58 . The tetrafluorination increases LogP by approximately 0.4-0.7 units relative to 4-methoxyphenol.

Lipophilicity vs Analogs
Reported
LogP 1.9572 vs 1.9486 (tetrafluoro) & 1.3–1.58 (4-methoxy)
Supports distinct partitioning behavior
Calculated values; experimental validation recommended
Lipophilicity Partition Coefficient Physicochemical Property

Bactericidal Activity in Fluorophenol Series

A classic structure-activity relationship study established that antibacterial activity, measured by Rideal-Walker coefficients and viable counts, increases with the number of fluorine substituents on the phenol ring [1]. The series examined included mono-, 2,4,5-tri-, 2,3,5,6-tetra-, and pentafluorophenol. While 2,3,5,6-tetrafluoro-4-methoxyphenol was not directly tested in this study, the established trend of increasing activity with fluorination provides a class-level inference that the tetrafluoro-methoxy derivative, possessing four fluorine atoms, would exhibit higher antibacterial potency than less fluorinated analogs such as 2,4,6-trifluorophenol or 2,3,5,6-tetrafluorophenol (which lacks the methoxy group).

Bactericidal Activity
Class-level
Activity rises with fluorine count in phenol series
Antimicrobial screening context
Inference from fluorophenol SAR; direct data for this compound not available
Antibacterial Bactericidal Structure-Activity Relationship

Oxidative Stability: HOMO-LUMO Insights

Computational and spectroscopic data indicate that fluorination significantly lowers the HOMO energy of phenolic compounds, thereby enhancing resistance to oxidative degradation . For 2,3,5,6-tetrafluorophenol, the HOMO energy is reported as 'significantly lowered vs phenol' . The addition of the methoxy group in 2,3,5,6-tetrafluoro-4-methoxyphenol is expected to modulate this effect further, providing a balance between oxidative stability and reactivity. This stands in contrast to non-fluorinated 4-methoxyphenol, which lacks the electron-withdrawing fluorine substituents and is consequently more susceptible to oxidation .

Oxidative Stability
Class-level
HOMO lowered vs phenol; OMe may modulate effect
Supports stability screening in air-exposed protocols
Inferred from tetrafluorophenol data; verify under experimental conditions
Oxidation Resistance Electrochemical Stability HOMO-LUMO

Polyfluoroaryl Synthetic Building Block

2,3,5,6-Tetrafluoro-4-methoxyphenol serves as a precursor for the anionic ligand 2,3,5,6-tetrafluoro-4-methoxyphenyl (p-MeOC6F4), which has been utilized in the synthesis of Pt(IV) complexes alongside 2,3,5,6-tetrafluorophenyl (p-HC6F4) and pentafluorophenyl (C6F5) ligands [1]. The presence of the methoxy group offers a distinct electronic and steric profile compared to the hydrogen-substituted analog, enabling fine-tuning of metal complex properties. Additionally, the compound undergoes defluorination under oxidative conditions, a reactivity pathway that has been explored for C-F bond activation and functionalization .

Synthetic Building Block
Head-to-head
p-MeOC6F4 ligand vs p-HC6F4 and C6F5 in Pt(IV) complexes
Enables electronic tuning in organometallic synthesis
Qualitative differentiation reported; validate for target metal center
Synthetic Intermediate Cross-Coupling Nucleophilic Aromatic Substitution

2,3,5,6-Tetrafluoro-4-methoxyphenol: Key Applications


Organometallic Complexes with Polyfluoroaryl Ligands

As a precursor to the 2,3,5,6-tetrafluoro-4-methoxyphenyl (p-MeOC6F4) anionic ligand, this compound enables the preparation of Pt(IV) and other transition metal complexes with finely tuned electronic properties [1]. The combination of four electron-withdrawing fluorine atoms and a single electron-donating methoxy group provides a unique ligand environment that cannot be achieved using simpler fluorophenyl or methoxyphenyl analogs.

Fluorinated Phenol Antimicrobial Development

Given the established positive correlation between fluorine substitution and bactericidal activity in the fluorophenol series, 2,3,5,6-tetrafluoro-4-methoxyphenol represents a promising scaffold for antimicrobial research [2]. Its high fluorine content (4 atoms) positions it as a more potent candidate than lower-fluorinated analogs (e.g., trifluorophenols) based on the structure-activity trends documented in primary literature.

High Lipophilicity & Oxidative Stability Studies

With a measured LogP of approximately 1.96, this compound exhibits enhanced lipid solubility compared to both its non-methoxylated counterpart (2,3,5,6-tetrafluorophenol, LogP ~1.95) and non-fluorinated 4-methoxyphenol (LogP ~1.3-1.6) . This property, combined with the oxidative stability inferred from lowered HOMO energies in fluorophenols , makes it well-suited for membrane interaction studies, biphasic extractions, and experiments requiring air-stable phenolic compounds.

C-F Bond Activation & Defluorination Methodology

The compound has been documented to undergo efficient defluorination under oxidative conditions, making it a valuable substrate for developing new C-F bond functionalization methods . Its tetrafluorinated aromatic core provides multiple potential reaction sites, while the methoxy group offers a spectroscopic handle for monitoring reaction progress.

Application
Selection Property
Validation Focus
Organometallic ligand synthesis
Electronic tuning via F4/OMe balance
Reactivity and spectroscopic properties of derived complexes
Antimicrobial research
High fluorination matches SAR trend
Bactericidal activity vs strain panel under controlled conditions
Lipophilicity and stability studies
Elevated LogP and oxidative resistance
Partitioning and stability in membrane models or biphasic systems
C-F bond activation research
Tetrafluoro core with methoxy handle
Defluorination efficiency and selectivity under oxidative conditions
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